![molecular formula C6H6BrF2N3 B2878507 [5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine CAS No. 2580210-18-8](/img/structure/B2878507.png)
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine” is a chemical compound with the empirical formula C5H6BrN3. It has a molecular weight of 188.03 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine” is represented by the SMILES stringNNc1ccc(Br)cn1 . The InChI key for this compound is QYQLEYTXFMOLEI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Hydrazine derivatives have been utilized in the synthesis of new compounds, such as 1,2,4-triazoles, which were evaluated for their antimicrobial activities. The study highlighted the potential of these compounds in developing treatments against microbial infections (Bayrak et al., 2009).
Potential Anticancer Agents
Novel hydrazone compounds have been synthesized and assessed for their anticancer properties. One such study focused on a hydrazone derivative, exhibiting significant cytotoxic effects on cancer cell lines, outperforming cisplatin in certain assays, indicating its potential as a cancer treatment (Noma et al., 2020).
Chemical Sensing and Environmental Monitoring
Hydrazine derivatives have been incorporated into fluorescent probes for detecting chemical substances, such as hydrazine itself, in biological and environmental samples. These probes are characterized by their low cytotoxicity, high sensitivity, and suitability for fluorescence imaging, contributing to safer and more efficient detection methods (Zhu et al., 2019).
Catalytic Applications
Phosphino hydrazones derived from C(2)-symmetric hydrazines have shown excellent catalytic activity and enantioselectivity in asymmetric Suzuki-Miyaura cross-coupling reactions. This application is crucial for synthesizing axially chiral biaryls, demonstrating the versatility of hydrazine derivatives in catalysis (Ros et al., 2012).
Ligand Synthesis for Metal Complexes
Hydrazine derivatives serve as ligands in synthesizing metal complexes, which are explored for their fluorescent properties and potential applications in light-emitting devices and biological labeling. These studies underline the importance of the structural design of hydrazine derivatives in developing new materials with desired photophysical properties (Chang-zheng, 2012).
Safety and Hazards
The safety data sheet advises to wear personal protective equipment/face protection when handling “[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine”. It should be stored in a dry, cool, and well-ventilated place. Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Propiedades
IUPAC Name |
[5-bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N3/c7-3-1-4(5(8)9)6(12-10)11-2-3/h1-2,5H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSCOGUGPVVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)NN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)
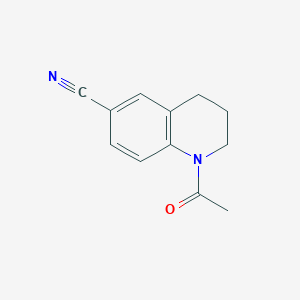

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)
![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)
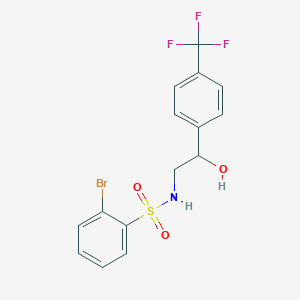

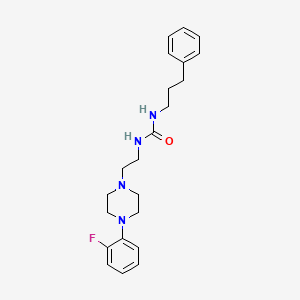
![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)

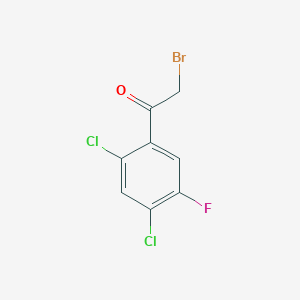
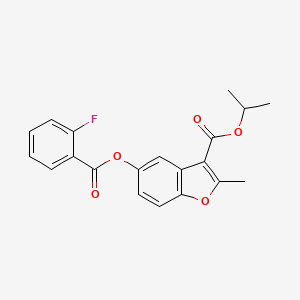
![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2878447.png)